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AMMONIUM ALGINATE

Gas-barrier membranes Sustainable packaging Polysaccharide films

Ammonium alginate (CAS 9005‑32‑7) is the ammonium salt of alginic acid, a linear polysaccharide copolymer composed of β‑D‑mannuronic acid (M) and α‑L‑guluronic acid (G) residues extracted from brown seaweeds. As a water‑soluble, metal‑free polyelectrolyte, it is used as a thickener, stabiliser, emulsifier, film‑former, and gelling agent.

Molecular Formula (C6H11NO6)n
C14H22O13
Molecular Weight 398.32 g/mol
CAS No. 9005-32-7
Cat. No. B1666846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMMONIUM ALGINATE
CAS9005-32-7
SynonymsAlginic acid;  Norgine;  Snow acid algin G;  Kelacid;  Sazzio;  Protanal LF; 
Molecular Formula(C6H11NO6)n
C14H22O13
Molecular Weight398.32 g/mol
Structural Identifiers
SMILESCOC1C(C(C(OC1C(=O)O)OC2C(C(C(OC2C(=O)O)OC)O)O)O)O
InChIInChI=1S/C14H22O13/c1-23-7-3(15)6(18)14(27-9(7)11(19)20)25-8-4(16)5(17)13(24-2)26-10(8)12(21)22/h3-10,13-18H,1-2H3,(H,19,20)(H,21,22)
InChIKeyGKFPPCXIBHQRQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySLOWLY SOL IN WATER;  INSOL IN ALCOHOL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AMMONIUM ALGINATE Procurement Guide – CAS 9005-32-7 Technical Baseline for Scientific and Industrial Sourcing


Ammonium alginate (CAS 9005‑32‑7) is the ammonium salt of alginic acid, a linear polysaccharide copolymer composed of β‑D‑mannuronic acid (M) and α‑L‑guluronic acid (G) residues extracted from brown seaweeds [1]. As a water‑soluble, metal‑free polyelectrolyte, it is used as a thickener, stabiliser, emulsifier, film‑former, and gelling agent [2]. Unlike its sodium and potassium counterparts, the ammonium counterion imparts distinct physicochemical properties that directly affect viscosity stability, thermal decomposition pathway, gas‑barrier performance, and combustion residue profile [1][3].

Why Ammonium Alginate Cannot Be Substituted by Generic Sodium or Potassium Alginate – Key Quantitative Differentiation


In‑class alginate salts (sodium, potassium, calcium, propylene glycol alginate) are often procured interchangeably based on cost or availability. However, ammonium alginate exhibits distinct counterion‑driven behaviour that undermines generic substitution. Its solutions display markedly lower intrinsic viscosity yet superior temporal stability vs sodium alginate [1]. Self‑standing ammonium alginate membranes provide gas‑barrier properties at the PVDC benchmark level, far exceeding sodium alginate films [2]. Furthermore, the absence of a fixed metal cation eliminates combustion ash residue, which is critical for ceramic, electronic, and high‑purity food applications [3]. The quantitative evidence below details exactly where performance diverges.

AMMONIUM ALGINATE Differentiating Quantitative Evidence vs Sodium Alginate and Alginic Acid


Gas Barrier Performance – NH4‑Alg Membranes Outperform Sodium Alginate by 3‑fold Lower Hydrogen Permeability

Self‑standing ammonium alginate (NH4‑Alg) membranes exhibit the lowest gas permeability coefficients among the three alginate forms tested (alginic acid, sodium alginate, ammonium alginate) [1]. Hydrogen permeability for NH4‑Alg is 0.0189 × 10⁻¹⁰ cm³(STP)·cm/(cm²·s·cmHg), which is 3.0‑fold lower than sodium alginate (0.0572 × 10⁻¹⁰) and 9.2‑fold lower than alginic acid (0.174 × 10⁻¹⁰). For oxygen, NH4‑Alg shows 0.00401 vs Na‑Alg 0.00856 (2.1‑fold lower). CO₂ permeability is 0.00780 vs 0.0161 (2.1‑fold lower). Methane permeability for NH4‑Alg is below the instrument detection limit (<0.001 × 10⁻¹⁰), while Na‑Alg measures 0.00270 [1]. The paper concludes that NH4‑Alg membranes reach gas‑barrier parity with poly(vinylidene chloride) (PVDC), a synthetic high‑barrier polymer, whereas Na‑Alg and Alg membranes are less dense [1].

Gas-barrier membranes Sustainable packaging Polysaccharide films

Solution Viscosity Stability – Ammonium Alginate Shows 4.6‑fold Lower Viscosity Drift vs Sodium Alginate Over 9 Days

In a controlled 9‑day storage study, ammonium alginate solutions demonstrated superior viscosity parameter stability compared to sodium alginate [1]. The intrinsic viscosity increase for ammonium alginate obtained by gas‑solid interphase synthesis (AlgHNH3) was 8.8% after 9 days, whereas sodium alginate (AlgNa) showed a 40.4% increase over the same period [1]. This represents a 4.6‑fold greater stability for ammonium alginate. At baseline (48 h, 0% NaCl), intrinsic viscosity values were 3.4 ± 0.2 (100 cm³/g) for AlgHNH3, 3.6 ± 0.2 for ammonium alginate obtained by dissolution synthesis (AlgNH4OH), and 4.7 ± 0.2 for sodium alginate [1]. The lower initial viscosity combined with flatter temporal profile means ammonium alginate delivers more predictable rheology in stored formulations.

Rheology Polyelectrolyte solutions Storage stability

Combustion Residue – Ammonium Alginate Ash Content ≤4–7% vs Sodium Alginate 30–36%, Enabling Residue‑Free Burnout

Ammonium alginate contains no fixed metal cation; upon combustion, the ammonium counterion volatilises as ammonia, leaving minimal residue [1]. Commercial ammonium alginate specifications list sulphated ash content at ≤4.0% (high purity) to ≤7% (regulatory E403 maximum) [2]. In contrast, sodium alginate carries 30–36% sulphated ash due to residual sodium carbonate/oxide after combustion . This 4‑ to 9‑fold difference in ash content directly translates to the presence or absence of conductive, corrosive, or structurally disruptive residues in high‑temperature processes.

Ceramic binders Ash‑free materials Metal‑ion sensitive applications

Thermal Decomposition Mechanism – Ammonium Alginate Volatilises Without Carbonaceous Crucible Residue

Thermogravimetry (TG) and differential scanning calorimetry (DSC) studies demonstrate that ammonium alginate decomposes via NH₃ release, leaving no residue in the crucible at the end of the experiment under air atmosphere [1]. By contrast, metal alginates such as sodium alginate produce a carbonaceous residue that requires additional oxidative burning steps. The decomposition proceeds in three steps under air (dehydration, polymeric matrix decomposition, burning of carbonaceous residue), but the ammonium salt uniquely eliminates the metal‑oxide residual mass that characterises sodium, potassium, and calcium alginates [1][2]. This property is inherent to the ammonium counterion class and is a key selection criterion for applications demanding clean thermal processing.

Thermogravimetric analysis Biopolymer degradation Residue‑free combustion

In‑Vivo Sodium Binding Selectivity – Ammonium Alginate Functions as an Enteric Sodium Excretion Agent, Unlike Sodium Alginate

U.S. Patent 2022/0233580 A1 discloses that ammonium alginate possesses an intrinsic sodium‑adsorption capability in the gastrointestinal tract, promoting faecal sodium excretion [1]. The patent explicitly states that the active ingredient is alginate excluding sodium salt, as sodium alginate cannot function as a sodium sequestrant due to pre‑occupation of carboxylate sites by sodium ions [1]. The ammonium ion exchanges with sodium in the intestinal environment, enabling the polymer to bind and excrete dietary sodium. This pharmacological distinction is supported by the Japanese Patent No. 6497764 cited within the application [1]. No quantitative in‑vivo sodium‑binding capacity is provided, but the mechanistic differentiation is clear.

Sodium management Medical food Ion‑exchange biopolymer

AMMONIUM ALGINATE Procurement‑Relevant Application Scenarios Driven by Quantitative Evidence


Biodegradable High‑Barrier Food Packaging Membranes

Ammonium alginate self‑standing membranes achieve gas‑permeability values matching synthetic PVDC, the gold‑standard barrier polymer, while remaining fully biosourced and biodegradable [1]. The H₂ permeability of NH4‑Alg (0.0189 × 10⁻¹⁰) is 3‑fold lower than sodium alginate and 9‑fold lower than alginic acid [1]. Packaging developers seeking to replace multi‑layer synthetic laminates with a single‑material, compostable barrier layer should specify ammonium alginate and not sodium alginate, which fails to provide the necessary barrier density.

Ceramic Green‑Body and Powder‑Metal Binder with Clean Burnout

Ammonium alginate’s ash content of ≤4–7%, versus 30–36% for sodium alginate, makes it the only alginate thickener suitable for binder formulations that must combust without leaving conductive or corrosive metal‑oxide residues . In ceramic tape casting, steel‑powder injection moulding, and thick‑film electronic pastes, the ammonium counterion volatilises as NH₃ during sintering, yielding zero crucible residue [2]. Procurement decisions for these applications must exclude sodium, potassium, and calcium alginates whose residual ash would compromise final part quality.

Stabilised Polyelectrolyte Solutions for Long‑Shelf‑Life Industrial Formulations

For water‑based thickener solutions that must retain predictable flow properties over weeks to months, ammonium alginate offers a 4.6‑fold lower viscosity drift (8.8% increase over 9 days) compared to sodium alginate (40.4% increase) [3]. This temporal stability is attributed to the weak‑acid/weak‑base nature of the ammonium salt, which suppresses hydrolysis‑driven intermolecular association [3]. Formulators of architectural coatings, textile printing pastes, and adhesive dispersions should select ammonium alginate when batch‑to‑batch rheological reproducibility is critical.

Renal‑Health Medical Foods for Dietary Sodium Management

Ammonium alginate is the sole alginate form capable of functioning as an enteric sodium‑binding agent, as disclosed in patent literature [4]. Unlike sodium alginate, whose carboxylate sites are occupied by Na⁺, the ammonium ion exchanges in the GI tract, allowing the polymer backbone to sequester dietary sodium and promote faecal excretion [4]. Procurement for medical food products targeting hypertension or chronic kidney disease populations must specify ammonium alginate to achieve the intended physiological ion‑exchange effect.

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